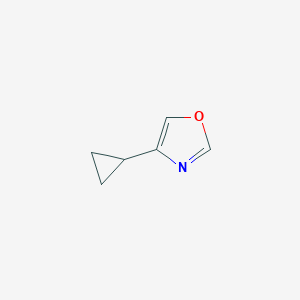
4-Cyclopropyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclopropyl-1,3-oxazole” is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . Oxazoles are important in the field of medicinal chemistry due to their wide spectrum of biological activities .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecular weight of “4-Cyclopropyl-1,3-oxazole” is 153.14 .
Chemical Reactions Analysis
The chemical reactions involving oxazoles often include the use of K2CO3 as a base, which achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazoles can be influenced by the substitution pattern in the derivatives .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Synthesis :
- Oxazoline ligands, which include 1,3-oxazole derivatives, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers (Gómez et al., 1999).
- Efficient synthesis methods have been developed for highly functionalized 4-aminooxazoles, a variant of 1,3-oxazole, demonstrating their importance in bioactive and functional materials (Gillie et al., 2016).
Catalysis and Chemical Reactions :
- Studies have explored the synthesis of 1,3-oxazole derivatives using various metal-dependent methodologies, underlining their significance in medicinal, pharmaceutical, agrochemical, and material sciences (Shinde et al., 2022).
Biological and Medicinal Applications :
- Oxazole-based compounds are recognized for their potential as anticancer agents, owing to their diverse chemical structures and ability to interact with different enzymes and receptors (Chiacchio et al., 2020).
- The biological activities of oxazole derivatives, including their therapeutic potentials, have been reviewed, highlighting their significance in medicinal chemistry (Kakkar & Narasimhan, 2019).
Photo-Oxidation and Physicochemical Properties :
- Research on the kinetics of photo-oxidation of oxazole and its derivatives by singlet oxygen has been conducted, revealing insights into the physicochemical properties of oxazole (Zeinali et al., 2020).
Marine-Derived Alkaloids and Synthetic Applications :
- An overview of bioactive 1,3-oxazole-containing alkaloids from marine organisms has been provided, discussing their structural features, biological properties, and potential therapeutic applications (Chen et al., 2021).
Electro-Optical and Charge Transport Properties :
- Studies have investigated the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential use in various electronic and optical applications (Irfan et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Given the significant biological activities of oxazole derivatives, there is a growing interest in the development of new synthetic strategies and the discovery of new molecules with potential biological effects . The future research directions may focus on the development of eco-friendly synthetic strategies and the exploration of the diverse biological potential of oxazole derivatives .
Eigenschaften
IUPAC Name |
4-cyclopropyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOJKLGEJFHVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=COC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,3-oxazole | |
CAS RN |
2059994-75-9 |
Source


|
| Record name | 4-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)


![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)





